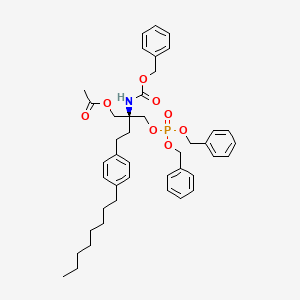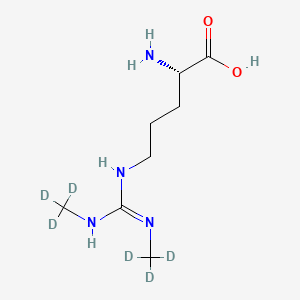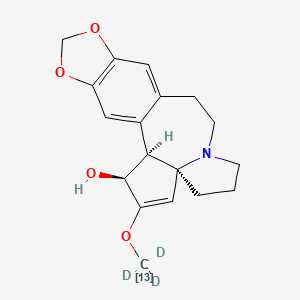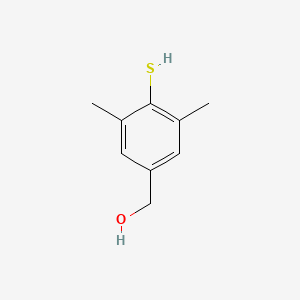
アミドメチルメロキシカム (メロキシカム不純物)
説明
科学的研究の応用
Amido Methyl Meloxicam is used in various scientific research applications, including:
Pharmaceutical Research: It is used as a reference standard in the quality control of Meloxicam formulations.
Analytical Chemistry: The compound is used in the development and validation of analytical methods for detecting impurities in pharmaceutical products.
Biological Studies: Research on the biological effects of impurities helps in understanding their potential impact on drug safety and efficacy.
作用機序
Target of Action
The primary targets of Amido Methyl Meloxicam are the enzymes Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the synthesis of prostaglandins, which mediate inflammatory responses in the body .
Mode of Action
Amido Methyl Meloxicam inhibits the activity of COX-1 and COX-2 enzymes, leading to a decreased synthesis of prostaglandins . As prostaglandins sensitize neuronal pain receptors, inhibition of their synthesis leads to analgesic and anti-inflammatory effects .
Biochemical Pathways
By inhibiting COX-1 and COX-2, Amido Methyl Meloxicam disrupts the biochemical pathway of prostaglandin synthesis . This results in reduced inflammation and pain, as prostaglandins are key mediators of these symptoms .
Pharmacokinetics
The pharmacokinetics of Meloxicam, the parent compound of Amido Methyl Meloxicam, indicate that it has a plasma half-life of approximately 20 hours, making it suitable for once-daily administration . It is primarily metabolized by the CYP2C9 enzyme, with minor contributions from CYP3A4 . About 60% of the ingested dose is metabolized to 5’-carboxy meloxicam .
Result of Action
The inhibition of prostaglandin synthesis by Amido Methyl Meloxicam leads to reduced pain and inflammation. This makes it effective in managing conditions like osteoarthritis and rheumatoid arthritis .
Action Environment
The action of Amido Methyl Meloxicam can be influenced by various environmental factors. For instance, certain medications, including cholestyramine, lithium, and some inhibitors of cytochrome P450 -2C9 and -3A4, can interact with Meloxicam, affecting its efficacy and safety . Therefore, clinical vigilance should be maintained when co-prescribing these medications with Meloxicam .
生化学分析
Biochemical Properties
Amido Methyl Meloxicam plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with cyclooxygenase enzymes, particularly cyclooxygenase-2 (COX-2), similar to Meloxicam The interaction with COX-2 leads to the inhibition of prostaglandin synthesis, which is a key mediator of inflammation and pain
Cellular Effects
Amido Methyl Meloxicam influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. By inhibiting COX-2, Amido Methyl Meloxicam reduces the production of pro-inflammatory prostaglandins, leading to decreased inflammation and pain . This compound may also impact other signaling pathways involved in inflammation and immune responses. The effects on gene expression and cellular metabolism are likely related to its role in modulating inflammatory processes, although detailed studies are needed to elucidate these effects fully.
Molecular Mechanism
The molecular mechanism of Amido Methyl Meloxicam involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Amido Methyl Meloxicam binds to the active site of COX-2, inhibiting its activity and preventing the conversion of arachidonic acid to prostaglandin H2 . This inhibition reduces the synthesis of pro-inflammatory prostaglandins, leading to anti-inflammatory and analgesic effects. Additionally, Amido Methyl Meloxicam may influence the expression of genes involved in inflammatory pathways, further contributing to its therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Amido Methyl Meloxicam can change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function . Amido Methyl Meloxicam is relatively stable under physiological conditions, but its degradation products may have different biological activities. Long-term exposure to Amido Methyl Meloxicam in in vitro or in vivo studies may reveal additional effects on cellular processes, including potential changes in cell viability, proliferation, and function.
Dosage Effects in Animal Models
The effects of Amido Methyl Meloxicam vary with different dosages in animal models. At therapeutic doses, it exhibits anti-inflammatory and analgesic effects by inhibiting COX-2 . At higher doses, Amido Methyl Meloxicam may cause adverse effects, including gastrointestinal toxicity, renal impairment, and hepatotoxicity. These toxic effects are likely due to the inhibition of COX-1, which plays a role in maintaining gastrointestinal and renal homeostasis. Threshold effects and dose-response relationships need to be carefully studied to determine the optimal therapeutic window for Amido Methyl Meloxicam.
Metabolic Pathways
Amido Methyl Meloxicam is involved in metabolic pathways that include interactions with various enzymes and cofactors. It is primarily metabolized by cytochrome P450 enzymes, particularly CYP2C9 and CYP3A4 . The metabolic pathways lead to the formation of inactive metabolites, which are excreted in urine and feces. The metabolism of Amido Methyl Meloxicam may also affect metabolic flux and metabolite levels, influencing its overall pharmacokinetic and pharmacodynamic properties.
Transport and Distribution
The transport and distribution of Amido Methyl Meloxicam within cells and tissues involve interactions with transporters and binding proteins. It is extensively bound to plasma proteins, particularly albumin, which affects its distribution and bioavailability . Amido Methyl Meloxicam is distributed to various tissues, including the liver, kidneys, and synovial fluid. The transporters involved in its cellular uptake and efflux, as well as its localization and accumulation in specific tissues, are important factors in determining its therapeutic and toxic effects.
Subcellular Localization
The subcellular localization of Amido Methyl Meloxicam can influence its activity and function. It is primarily localized in the cytoplasm, where it interacts with COX-2 and other biomolecules involved in inflammatory pathways . The targeting signals and post-translational modifications that direct Amido Methyl Meloxicam to specific compartments or organelles are not well understood and require further investigation. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
準備方法
The synthesis of Amido Methyl Meloxicam involves several steps, starting from the parent compound, Meloxicam. The synthetic route typically includes the following steps :
Reduction: The nitro group is reduced to an amine group.
Amidation: The amine group is then converted into an amide group through a reaction with a suitable carboxylic acid derivative.
Industrial production methods often involve the use of high-performance liquid chromatography (HPLC) to isolate and purify the impurity from the parent compound .
化学反応の分析
Amido Methyl Meloxicam undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound back to its parent form or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
類似化合物との比較
Amido Methyl Meloxicam can be compared with other impurities of Meloxicam, such as:
Meloxicam Impurity A: Ethyl 4-hydroxy-2-methyl-1,1-dioxo-2H-1,2-benzothiazine-3-carboxylate.
Meloxicam Impurity B: Another structurally related impurity with different functional groups.
Meloxicam Impurity C: A compound with a similar core structure but different substituents.
The uniqueness of Amido Methyl Meloxicam lies in its specific functional groups and their positions on the aromatic ring, which can influence its chemical behavior and interactions .
特性
IUPAC Name |
4-hydroxy-N,2-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1λ6,2-benzothiazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S2/c1-9-8-16-15(23-9)17(2)14(20)12-13(19)10-6-4-5-7-11(10)24(21,22)18(12)3/h4-8,19H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEXSYKOSERXHIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)N(C)C(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50715637 | |
| Record name | 4-Hydroxy-N,2-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1,2-dihydro-1lambda~6~,2-benzothiazine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50715637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
892395-41-4 | |
| Record name | 4-Hydroxy-N,2-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1,2-dihydro-1lambda~6~,2-benzothiazine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50715637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



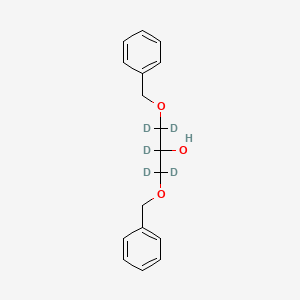
![9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]methyl]guanine-d5](/img/structure/B563655.png)
![9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]-methyl]-6-chloroguanine-d5](/img/structure/B563656.png)
![tert-Butyl [2-(1-trityl-1H-imidazol-4-yl)ethyl]carbamate](/img/structure/B563658.png)
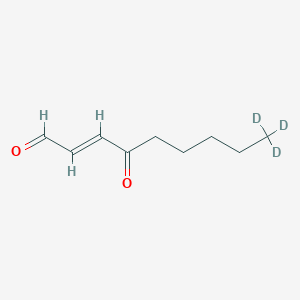

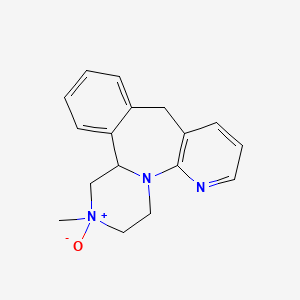
![[(1R)-1-[(Acetyloxy)methyl]-1-(hydroxymethyl)-3-(4-octylphenyl)propyl]-carbamic Acid Phenylmethyl Ester](/img/structure/B563664.png)
